molecular formula C10H16Br2 B11943649 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane CAS No. 64392-75-2

7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane

Cat. No.: B11943649
CAS No.: 64392-75-2
M. Wt: 296.04 g/mol
InChI Key: AUNQMHUWULJKSP-UHFFFAOYSA-N
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Description

7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane: is a bicyclic organic compound with the molecular formula C10H16Br2 It is characterized by the presence of two bromine atoms and three methyl groups attached to a bicyclo[410]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane typically involves the bromination of 1,4,4-trimethylbicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form 1,4,4-trimethylbicyclo[4.1.0]heptane by using reducing agents like lithium aluminum hydride.

    Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane is used as a precursor for the synthesis of various derivatives. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Research may focus on its potential as a pharmacophore or its interactions with biological macromolecules .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid bicyclic structure. It may also find applications in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane is primarily based on its ability to undergo substitution and elimination reactions. The bromine atoms act as leaving groups, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 7,7-Dichloro-1,4,4-trimethylbicyclo[4.1.0]heptane
  • 7,7-Diiodo-1,4,4-trimethylbicyclo[4.1.0]heptane
  • 1,4,4-Trimethylbicyclo[4.1.0]heptane

Comparison: Compared to its chloro and iodo analogs, 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane exhibits different reactivity due to the nature of the bromine atoms. Bromine is more reactive than chlorine but less reactive than iodine, making this compound unique in its reactivity profile. Additionally, the presence of three methyl groups provides steric hindrance, influencing the compound’s chemical behavior .

Properties

CAS No.

64392-75-2

Molecular Formula

C10H16Br2

Molecular Weight

296.04 g/mol

IUPAC Name

7,7-dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane

InChI

InChI=1S/C10H16Br2/c1-8(2)4-5-9(3)7(6-8)10(9,11)12/h7H,4-6H2,1-3H3

InChI Key

AUNQMHUWULJKSP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C(C1)C2(Br)Br)C)C

Origin of Product

United States

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